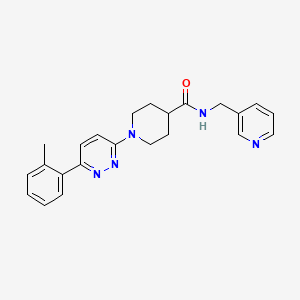

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O/c1-17-5-2-3-7-20(17)21-8-9-22(27-26-21)28-13-10-19(11-14-28)23(29)25-16-18-6-4-12-24-15-18/h2-9,12,15,19H,10-11,13-14,16H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYYCLDZWVWJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine-4-carboxamide core, followed by the introduction of the pyridazinyl and pyridinylmethyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyridazinyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s pyridin-3-ylmethyl group may enhance solubility compared to bulky naphthyl or biphenyl groups in analogues . The o-tolyl group could improve metabolic stability over electron-withdrawing substituents (e.g., 4-fluorobenzyl) due to reduced oxidative susceptibility.

Pyridazine-Containing Compounds

Pyridazine derivatives are notable for their role in kinase inhibition and CNS targeting. A patented compound, N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide, shares the pyridazine motif but incorporates a dihydropyrimidine core instead of piperidine .

Pyridine Derivatives: Physicochemical Comparisons

Catalogs list pyridine derivatives with halogen or pivalamide substituents (e.g., N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide, MW: 324.76) . The target compound’s molecular weight (403.49) exceeds most catalogued pyridines, likely due to its extended piperidine and pyridazine substituents. Halogenated analogues (e.g., 6-chloro-2-iodo-3-methylpyridine) exhibit higher polarity, whereas the target’s o-tolyl group enhances lipophilicity (predicted logP ~3.5 vs. ~2.8 for chlorinated derivatives) .

Biological Activity

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, a compound with the CAS number 1105233-03-1, represents a class of bioactive molecules that have attracted attention due to their potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 373.5 g/mol. The structural composition includes a piperidine core, pyridine, and pyridazine moieties, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1105233-03-1 |

| Molecular Formula | C22H23N5O |

| Molecular Weight | 373.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyridazine have shown inhibitory effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways such as BRAF and EGFR, which are crucial for tumor growth and proliferation .

Anti-inflammatory Effects

This compound also demonstrates potential anti-inflammatory activity. Research indicates that certain pyridazine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thereby providing a therapeutic avenue for conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Properties

The antimicrobial efficacy of pyridine and pyrazole derivatives has been well-documented. Compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values comparable to standard antibiotics . The presence of the pyridazine ring in the structure enhances its interaction with microbial targets.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at specific positions on the piperidine or pyridazine rings can lead to enhanced potency or selectivity. For example:

- Substituents on the pyridine ring : Electron-donating groups can increase activity by stabilizing the transition state during receptor binding.

- Alkyl substitutions : Altering alkyl groups on the piperidine may improve lipophilicity, enhancing cellular uptake.

Case Studies

- Antitumor Efficacy in Breast Cancer : A study evaluated the cytotoxic effects of various pyridazine derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis in cancer cells when used in combination with doxorubicin, suggesting a synergistic effect .

- Anti-inflammatory Mechanism : Research investigating the anti-inflammatory properties of similar compounds found that they significantly reduced TNF-alpha levels in vitro, indicating potential use in treating chronic inflammatory conditions .

Q & A

Basic: What are the standard synthetic routes for N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyridazine core via cyclization or substitution reactions. For example, coupling 6-(o-tolyl)pyridazine-3-yl halides with piperidine intermediates under reflux conditions in solvents like DMF or acetic acid .

- Step 2: Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or amide coupling. Catalysts like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) may enhance coupling efficiency .

- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.